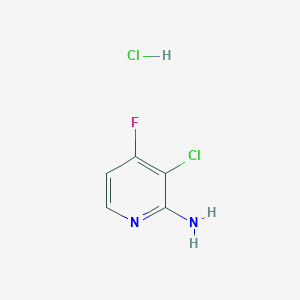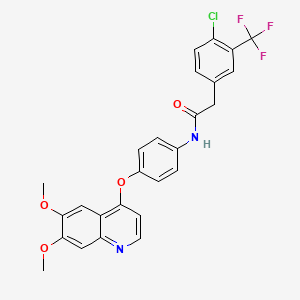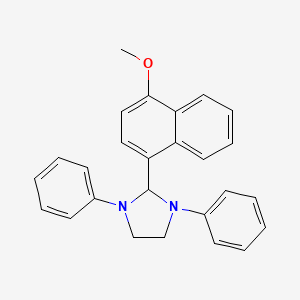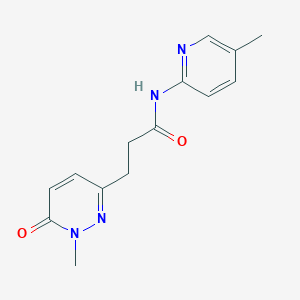
3-クロロ-4-フルオロピリジン-2-アミン塩酸塩
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Chloro-4-fluoropyridin-2-amine hydrochloride is a chemical compound with the molecular formula C5H4ClFN2·HCl and a molecular weight of 183.01 g/mol . It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is often used in various scientific research applications due to its unique chemical properties.
科学的研究の応用
3-Chloro-4-fluoropyridin-2-amine hydrochloride is widely used in scientific research due to its versatility. Some of its applications include:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme interactions and as a potential inhibitor in biochemical assays.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-4-fluoropyridin-2-amine hydrochloride typically involves the chlorination and fluorination of pyridine derivatives. One common method involves the reaction of 3-chloro-4-fluoropyridine with ammonia under controlled conditions to introduce the amine group . The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of 3-Chloro-4-fluoropyridin-2-amine hydrochloride follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the final product. The compound is often produced in powder form and stored under specific conditions to maintain its stability .
化学反応の分析
Types of Reactions
3-Chloro-4-fluoropyridin-2-amine hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the chlorine or fluorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: It can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: The compound can be used in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Common reagents used in these reactions include sodium methoxide, palladium catalysts, and ammonium formate. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure high yields and purity .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while coupling reactions can produce more complex heterocyclic compounds .
作用機序
The mechanism of action of 3-Chloro-4-fluoropyridin-2-amine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biochemical effects. The exact pathways involved depend on the specific application and the biological system being studied .
類似化合物との比較
Similar Compounds
Some compounds similar to 3-Chloro-4-fluoropyridin-2-amine hydrochloride include:
- 3-Chloro-2-fluoropyridin-4-amine hydrochloride
- 3,5-Dichloro-2,4,6-trifluoropyridine
- 3-Chloro-2,4,5,6-tetrafluoropyridine .
Uniqueness
What sets 3-Chloro-4-fluoropyridin-2-amine hydrochloride apart is its specific substitution pattern on the pyridine ring, which imparts unique chemical properties. This makes it particularly useful in certain synthetic applications and research studies where other similar compounds may not be as effective .
特性
IUPAC Name |
3-chloro-4-fluoropyridin-2-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4ClFN2.ClH/c6-4-3(7)1-2-9-5(4)8;/h1-2H,(H2,8,9);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYDRYFOVJBWWHX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C(=C1F)Cl)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5Cl2FN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.01 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-(1,3-Benzodioxol-5-ylmethyl)-4-{[2-(2-propynyloxy)-1-naphthyl]methyl}piperazine](/img/structure/B2583231.png)
![5-bromo-N-[2-(oxan-4-ylsulfanyl)ethyl]pyridine-3-carboxamide](/img/structure/B2583232.png)
![N-cyclohexyl-2-[3-(4-methoxyphenyl)-2,4-dioxo-3,4-dihydro[1]benzothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/new.no-structure.jpg)
![N-[1-[(4-chlorophenyl)sulfonyl]-3-(dimethylamino)-1H-1,2,4-triazol-5-yl]-N,N-dimethylamine](/img/structure/B2583234.png)
![Tert-butyl N-[(3S,4R)-4-(1-methylimidazol-2-yl)pyrrolidin-3-yl]carbamate](/img/structure/B2583236.png)
![2-[3-(azepane-1-sulfonyl)-2-oxo-1,2-dihydropyridin-1-yl]-N-(3-chloro-2-methylphenyl)acetamide](/img/structure/B2583238.png)



![1-(4-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)piperidin-1-yl)-2-(naphthalen-1-yl)ethanone](/img/structure/B2583243.png)

![{3-Ethoxy-4-[(3-nitrobenzyl)oxy]phenyl}methanol](/img/structure/B2583250.png)
